phenyl N-(2,5-dimethoxyphenyl)carbamate
Overview
Description
Phenyl N-(2,5-dimethoxyphenyl)carbamate is a chemical compound with the CAS Number: 141717-92-2. It has a molecular weight of 273.29 and its IUPAC name is phenyl 2,5-dimethoxyphenylcarbamate .
Molecular Structure Analysis
The molecular structure of phenyl N-(2,5-dimethoxyphenyl)carbamate is represented by the linear formula C15H15NO4 . The InChI code for this compound is 1S/C15H15NO4/c1-18-12-8-9-14 (19-2)13 (10-12)16-15 (17)20-11-6-4-3-5-7-11/h3-10H,1-2H3, (H,16,17) .Its molecular weight is 273.28 g/mol.
Scientific Research Applications
Antioxidant Activity
- Scientific Field : Structural Chemistry .
- Summary of Application : Phenyl carbamate, specifically 3-morpholinopropyl phenyl carbamate (3-MPPC), has been studied for its antioxidant activity against HO• and HOO• radicals .
- Methods of Application : The standard density functional theory (DFT) method (M062X) was used for electronic structure calculation, and conventional transition state theory and Marcus theory were used for H-transfer and electron transfer kinetics .
- Results : 3-MPPC showed excellent HO• radical scavenging activity in the gas phase (k overall = 1.58 × 10^11 M^−1 s^−1), water (k overall = 3.0 × 10^9 M^−1 s^−1) and pentyl ethanoate solvents (k overall = 3.8 × 10^9 M^−1 s^−1) .
Synthesis of Chiral Selectors
- Scientific Field : Organic Chemistry .
- Summary of Application : Phenyl carbamate derivatives have been used in the synthesis of chiral selectors .
- Methods of Application : The synthesis involves oxycarbonylation with phenyl chloroformate, carbamoylation with 3,5-dimethylphenyl isocyanate, and subsequent aminolysis of the previously introduced reactive carbonate moiety at C6 with enantiopure ®-or (S)-α-phenylethylamine .
- Results : The process results in chiral selectors that regioselectively carry two different phenyl carbamate substituents .
Photochemical Applications
- Scientific Field : Photochemistry .
- Summary of Application : 2,5-dimethylphenacyl (DMP), a phenyl carbamate derivative, has been used as a protecting group for carboxylic acids, phosphates, sulfonates, and alcohols .
- Methods of Application : The photochemistry of DMP derivatives is initiated by photoenolization, and no further reagents are required to release a functionality .
- Results : This application allows for the controlled release of protected functionalities in a photochemical context .
Synthesis of Rare and Unique Chemicals
- Scientific Field : Organic Chemistry .
- Summary of Application : 4-(BUTOXYCARBONYL)PHENYL N-(2,5-DIMETHOXYPHENYL)CARBAMATE is a rare and unique chemical that is provided to early discovery researchers .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided .
- Results : The results or outcomes obtained from the use of this compound are not specified .
Chiral Recognition Ability of Cellulose Derivatives
- Scientific Field : Organic Chemistry .
- Summary of Application : Phenyl carbamate derivatives have been used in the synthesis of chiral selectors based on cellulose .
- Methods of Application : The synthesis involves oxycarbonylation with phenyl chloroformate, carbamoylation with 3,5-dimethylphenyl isocyanate, and subsequent aminolysis of the previously introduced reactive carbonate moiety at C6 with enantiopure ®-or (S)-α-phenylethylamine .
- Results : The process results in chiral selectors that regioselectively carry two different phenyl carbamate substituents .
Safety And Hazards
properties
IUPAC Name |
phenyl N-(2,5-dimethoxyphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-18-12-8-9-14(19-2)13(10-12)16-15(17)20-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZBWLUWDQTLTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-(2,5-dimethoxyphenyl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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